molecular formula C8H13N5 B15239136 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15239136
M. Wt: 179.22 g/mol
InChI Key: LJYIYFKZLRYWHS-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both a pyrazole and a tetrahydropyrimidine ring. Compounds containing pyrazole and pyrimidine rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
  • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

6-(1-Methyl-1H-pyrazol-5-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combined pyrazole and tetrahydropyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-(2-methylpyrazol-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H13N5/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h3,5-6H,2,4H2,1H3,(H3,9,10,12)

InChI Key

LJYIYFKZLRYWHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCN=C(N2)N

Origin of Product

United States

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